2-Ethylbutanehydrazide

Overview

Description

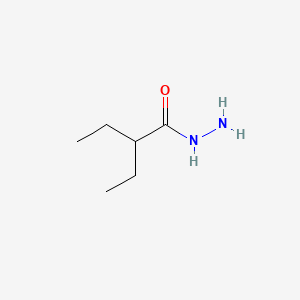

2-Ethylbutanehydrazide is a chemical compound belonging to the class of hydrazides. It is characterized by its molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . This compound is typically a colorless to pale yellow liquid with a faint odor. It finds applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbutanehydrazide generally involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Common synthetic approaches include:

Solution-based synthesis: This method involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed under controlled conditions.

Mechanosynthesis: This approach uses mechanical energy to drive the reaction, often resulting in higher yields and shorter reaction times.

Solid-state melt reactions: This method involves heating the reactants to form a melt, which then reacts to form the desired product.

Industrial Production Methods: Industrial production of this compound typically employs large-scale solution-based synthesis due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutanehydrazide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of hydrazide derivatives, including 2-Ethylbutanehydrazide, in anticancer research. Hydrazide-hydrazone metal complexes have shown significant cytotoxic effects against various cancer cell lines. For instance, copper(II) complexes derived from hydrazides demonstrated enhanced antiproliferative activity compared to their parent ligands, with IC50 values ranging from 0.5 to 3.2 µM across different cancer types such as HeLa and MDA-MB-231 cells . The mechanism of action often involves the induction of reactive oxygen species (ROS) leading to apoptosis through caspase-dependent pathways .

Antimicrobial Properties

Hydrazides, including this compound, have been evaluated for their antimicrobial activity. A study reported that hydrazide-hydrazone compounds exhibited significant antibacterial effects against strains like Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.39 µg/mL . This suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Agricultural Applications

Pesticidal Activity

The application of hydrazides in agriculture has gained attention due to their potential as biopesticides. Research indicates that certain hydrazide derivatives can effectively control plant pathogens and pests. For example, derivatives have been synthesized that exhibit fungicidal properties against various fungal pathogens affecting crops . The mechanism often involves disrupting the cellular processes of the pathogens, thereby reducing their viability.

Material Science

Polymer Synthesis

this compound can serve as a precursor in the synthesis of polymeric materials with specific properties. Its reactivity allows it to participate in condensation reactions to form polyhydrazides, which are used in coatings and adhesives due to their thermal stability and mechanical strength .

Table 1: Summary of Applications and Findings Related to this compound

Mechanism of Action

The mechanism of action of 2-Ethylbutanehydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It primarily targets enzymes and proteins, modifying their activity and function.

Pathways Involved: It can inhibit enzyme activity by forming stable complexes with the active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

2-Ethylbutanehydrazide can be compared with other similar hydrazide compounds:

Biological Activity

2-Ethylbutanehydrazide is a hydrazide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Hydrazides are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and its mechanisms of action.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 2-ethylbutanoic acid with hydrazine hydrate. The resulting compound features a hydrazide functional group, which is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Several studies have reported that hydrazide derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Activity : Research indicates that compounds containing hydrazide moieties can inhibit cancer cell proliferation and induce apoptosis.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various hydrazide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 2.5 | E. coli |

| This compound | 3.0 | S. aureus |

The results indicated that this compound exhibits potent antimicrobial activity, comparable to established antibiotics .

Anticancer Activity

The anticancer potential of hydrazides has been extensively studied. In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound's mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For instance, a study reported an IC50 value of approximately 10 µM for MCF-7 cells, indicating significant cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2.

- ROS Generation : Increased ROS levels lead to oxidative stress in cells, triggering cell death pathways.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G1/S phase, preventing further proliferation.

Case Studies

Several case studies illustrate the effectiveness of hydrazides in clinical settings:

- A case study involving patients with resistant bacterial infections showed that treatment with a hydrazide derivative led to significant improvement in clinical outcomes.

- Another study highlighted the use of hydrazides as adjunct therapy in cancer treatment, where patients exhibited reduced tumor size and improved survival rates when combined with traditional chemotherapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylbutanehydrazide, and which characterization techniques are critical for structural confirmation?

- Methodological Answer : The synthesis typically involves acyl chloride formation from benzoic acid derivatives, followed by hydrazine coupling. Key steps include bromination and esterification, with optimization of solvents (e.g., dichloromethane) and reaction times. Structural confirmation requires IR spectroscopy (C=O and N-H stretches), (integration of ethyl and hydrazide protons), and GC-MS for molecular weight validation. Purity is assessed via HPLC and melting point analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hydrazide derivatives, which mandate PPE (gloves, lab coats, goggles) and fume hood use due to potential respiratory irritancy. First-aid measures include immediate rinsing for skin/eye contact and medical consultation for ingestion. Waste disposal should follow institutional guidelines for hydrazine derivatives .

Q. Which analytical techniques are most reliable for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is optimal for quantifying impurities. Complementary methods include thin-layer chromatography (TLC) for rapid screening and differential scanning calorimetry (DSC) to detect polymorphic variations. Cross-validate results with integration ratios .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

- Methodological Answer : Systematic variation of parameters (solvent polarity, temperature, stoichiometry) using Design of Experiments (DoE) frameworks is critical. For example, polar aprotic solvents like DMF may enhance nucleophilic hydrazine reactivity. Reaction monitoring via in-situ FTIR or LC-MS helps identify intermediate bottlenecks. Statistical tools (e.g., ANOVA) validate optimal conditions .

Q. What strategies resolve contradictions in spectroscopic data interpretation for hydrazide derivatives like this compound?

- Methodological Answer : Combine multiple techniques: clarifies carbonyl environments, while X-ray crystallography provides unambiguous structural data. For ambiguous peaks, isotopic labeling (e.g., -hydrazine) or 2D NMR (HSQC, HMBC) elucidates connectivity. Cross-reference with computational simulations (DFT) to predict spectral profiles .

Q. How can reaction mechanisms involving this compound be elucidated to inform catalytic applications?

- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIEs), trapping of intermediates (e.g., with TEMPO), and stereochemical analysis via chiral HPLC. For catalytic cycles, in-situ EXAFS or EPR spectroscopy tracks metal-ligand interactions. Compare experimental data with DFT-computed transition states to validate pathways .

Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducibility?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like particle size and crystallinity. Use process analytical technology (PAT) for real-time monitoring. Accelerated stability studies (ICH guidelines) identify degradation pathways, guiding formulation adjustments .

Q. Data Analysis & Literature Review

Q. How should researchers conduct systematic reviews of conflicting data on this compound’s physicochemical properties?

- Methodological Answer : Follow PRISMA guidelines: define inclusion/exclusion criteria, extract data from peer-reviewed journals (avoiding preprints), and assess bias via Cochrane risk-of-bias tools. Meta-analysis using RevMan software quantifies heterogeneity. Highlight gaps, such as limited high-temperature stability data .

Q. What frameworks integrate computational and experimental data for structure-property predictions of this compound?

- Methodological Answer : Use QSPR/QSAR models trained on experimental datasets (e.g., solubility, logP). Validate with leave-one-out cross-validation and external test sets. Molecular dynamics simulations predict solid-state behavior (e.g., crystal packing), while COSMO-RS models estimate solvent interactions .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical reporting of negative results in this compound studies?

Properties

IUPAC Name |

2-ethylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-5(4-2)6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUUDQHMMMKCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516249 | |

| Record name | 2-Ethylbutanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88141-09-7 | |

| Record name | 2-Ethylbutanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88141-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbutanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.